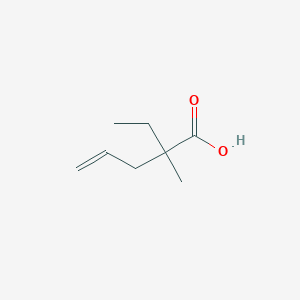![molecular formula C26H25NO7 B13501730 (R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-(2,3,4-trimethoxy-phenyl)-acetic acid](/img/structure/B13501730.png)
(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-(2,3,4-trimethoxy-phenyl)-acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(2,3,4-trimethoxyphenyl)acetic acid is a complex organic compound known for its unique structural properties. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amino acids. The trimethoxyphenyl moiety adds to its distinctiveness, making it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(2,3,4-trimethoxyphenyl)acetic acid typically involves multiple steps. One common method includes the protection of the amino group with the Fmoc group, followed by the introduction of the trimethoxyphenyl acetic acid moiety. The reaction conditions often require the use of organic solvents such as dichloromethane and bases like diisopropylethylamine (DIPEA) to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers that can handle the repetitive steps of deprotection and coupling. The use of high-purity reagents and controlled reaction conditions ensures the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(2,3,4-trimethoxyphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(2,3,4-trimethoxyphenyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(2,3,4-trimethoxyphenyl)acetic acid involves its interaction with specific molecular targets. The Fmoc group can be cleaved under basic conditions, revealing the active amino group that can participate in further reactions. The trimethoxyphenyl moiety may interact with various enzymes or receptors, modulating their activity and leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybutanoic acid
- 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxyacetic acid
Uniqueness
Compared to similar compounds, 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(2,3,4-trimethoxyphenyl)acetic acid stands out due to the presence of the trimethoxyphenyl group, which imparts unique chemical and biological properties
Eigenschaften
Molekularformel |
C26H25NO7 |
|---|---|
Molekulargewicht |
463.5 g/mol |
IUPAC-Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(2,3,4-trimethoxyphenyl)acetic acid |
InChI |
InChI=1S/C26H25NO7/c1-31-21-13-12-19(23(32-2)24(21)33-3)22(25(28)29)27-26(30)34-14-20-17-10-6-4-8-15(17)16-9-5-7-11-18(16)20/h4-13,20,22H,14H2,1-3H3,(H,27,30)(H,28,29) |
InChI-Schlüssel |
CVWYEEYUWYQJED-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C(C=C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


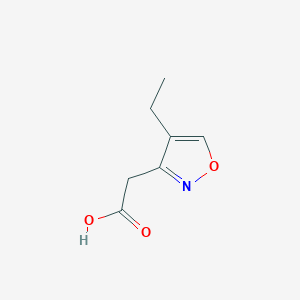
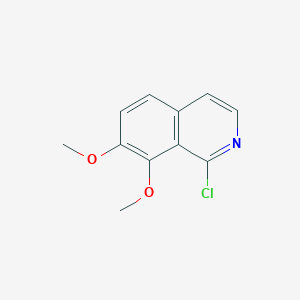

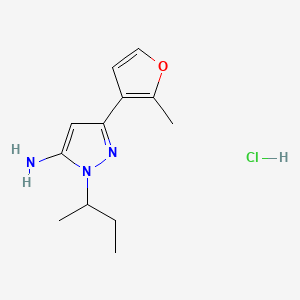
![4-Hydroxythieno[3,2-d]pyrimidine-7-sulfonyl chloride](/img/structure/B13501677.png)
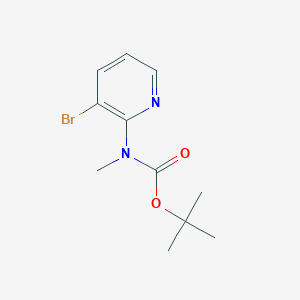

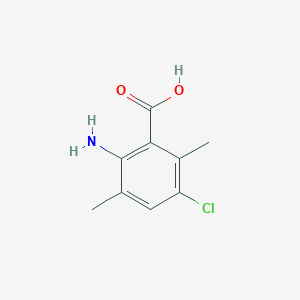
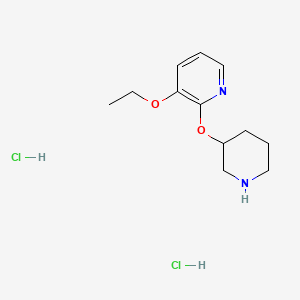


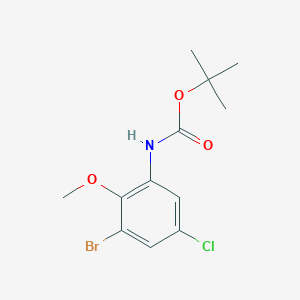
![5-[(Tert-butoxy)carbamoyl]pentanoicacid](/img/structure/B13501718.png)
